(+/-)-1,2-Propylene-d6 Oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trideuterio-3-(trideuteriomethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/i1D3,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOHAUXETOMSMM-LIDOUZCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(O1)([2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583741 | |

| Record name | 2-(~2~H_3_)Methyl(~2~H_3_)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202468-69-7 | |

| Record name | 2-(~2~H_3_)Methyl(~2~H_3_)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylene oxide-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (+/-)-1,2-Propylene-d6 Oxide for Advanced Research Applications

Introduction: The Strategic Advantage of Deuterium Labeling in Pharmaceutical Sciences

In the landscape of modern drug discovery and development, precision and accuracy are paramount. The journey of a drug candidate from bench to bedside is paved with rigorous analytical challenges, particularly in understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Stable isotope labeling, a technique involving the substitution of atoms in a molecule with their heavier, non-radioactive isotopes, has emerged as an indispensable tool for researchers.[1] Among these, deuterium (²H or D), a stable isotope of hydrogen, offers a unique and powerful approach to enhancing the analytical rigor of preclinical and clinical studies.[2]

The substitution of hydrogen with deuterium creates a molecule that is chemically identical to its parent but possesses a greater mass. This mass difference, while subtle, is the cornerstone of its utility in mass spectrometry-based bioanalysis, allowing for its use as an ideal internal standard.[3] Furthermore, the increased mass of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond leads to a higher bond energy. This results in a slower rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE).[4][5] The KIE can significantly alter a drug's metabolic profile, a property that is increasingly being leveraged to design novel drug candidates with improved pharmacokinetic properties.[6]

This guide provides a comprehensive technical overview of (+/-)-1,2-Propylene-d6 Oxide , a deuterated analog of propylene oxide, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and, most critically, its application as a gold-standard internal standard in bioanalytical methodologies.

Core Compound Profile: this compound

(±)-1,2-Propylene-d6 Oxide is a deuterated form of propylene oxide where all six hydrogen atoms have been replaced with deuterium. This complete deuteration provides a significant mass shift, making it an excellent internal standard for the quantification of its non-labeled counterpart in complex biological matrices.

Chemical Structure:

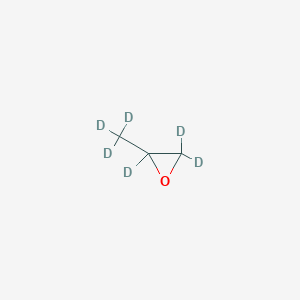

Figure 1. Chemical structure of this compound.

CAS Number: 202468-69-7[7][8][9]

Physicochemical and Isotopic Properties

A thorough understanding of the physicochemical properties of a reference standard is critical for its effective implementation in analytical methods. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃D₆O | [8] |

| Molecular Weight | 64.12 g/mol | [7][8][9] |

| Exact Mass | 64.0795 g/mol | [8] |

| Appearance | Colorless liquid | [1] |

| Odor | Ethereal | [4][5] |

| Boiling Point | 34 °C (for non-labeled) | [1][5] |

| Melting Point | -112 °C (for non-labeled) | [1] |

| Density | 0.859 g/cm³ (for non-labeled) | [1] |

| Solubility in Water | 40.5 g/100 mL at 20 °C (for non-labeled) | [4][6] |

| Isotopic Purity | Typically ≥98 atom % D | [7][8] |

| Chemical Purity | Typically ≥98% | [9] |

Synthesis of this compound: A Conceptual Overview

While specific proprietary synthesis methods may vary between manufacturers, a common route to deuterated epoxides involves the cyclodehydration of the corresponding deuterated diol.[10][11][12] The synthesis of this compound can be conceptually approached through the following steps:

-

Synthesis of Deuterated Propylene Glycol (Propane-d6-1,2-diol): This is the critical precursor. It can be synthesized from commercially available deuterated starting materials. One plausible route involves the reduction of a deuterated lactate ester using a powerful reducing agent like lithium aluminum deuteride (LiAlD₄).

-

Cyclodehydration to form the Epoxide: The deuterated propylene glycol is then subjected to a dehydration reaction that facilitates ring closure to form the epoxide. This is often achieved by heating in the presence of a catalyst, such as an alkali-loaded silica catalyst.[10][11][12] The reaction must be carefully controlled to favor the intramolecular dehydration to the epoxide over intermolecular reactions that would lead to polyether formation.

The Role of this compound as an Internal Standard in Mass Spectrometry

The primary application of this compound in pharmaceutical research is as an internal standard (IS) for quantitative analysis by mass spectrometry, particularly in conjunction with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[13][14] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, to correct for any variations or losses.[15][16]

The Rationale for Using a Stable Isotope-Labeled Internal Standard

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for quantitative mass spectrometry for several key reasons:

-

Co-elution with the Analyte: Due to its identical chemical structure, this compound co-elutes with propylene oxide under most chromatographic conditions. This ensures that both the analyte and the IS experience the same matrix effects at the same time, leading to more accurate quantification.[17]

-

Similar Extraction Recovery: The deuterated standard will have nearly identical extraction efficiency from complex matrices (e.g., plasma, urine, tissue homogenates) as the non-labeled analyte. This corrects for any variability in the sample preparation steps.[15]

-

Correction for Ionization Suppression/Enhancement: Matrix effects, where other components in the sample can either suppress or enhance the ionization of the analyte in the mass spectrometer source, are a major source of error. Since the SIL IS is chemically identical, it is affected by these matrix effects in the same way as the analyte, allowing for accurate correction.

-

Mass Differentiation: The mass difference between the analyte and the IS allows for their simultaneous but distinct detection by the mass spectrometer. For this compound, the +6 Da mass shift provides a clear separation from the mass spectrum of the unlabeled propylene oxide, preventing any isotopic crosstalk.

Experimental Protocol: Quantification of Propylene Oxide in a Biological Matrix using GC-MS and this compound as an Internal Standard

This protocol provides a generalized workflow for the quantification of propylene oxide in a biological sample, such as plasma, using this compound as an internal standard.

Preparation of Calibration Standards and Quality Control Samples

-

Prepare a stock solution of propylene oxide (analyte) and this compound (IS) in a suitable organic solvent (e.g., methanol or toluene) at a concentration of 1 mg/mL.[13]

-

Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution to cover the expected concentration range in the study samples.

-

Prepare a working IS solution at a fixed concentration (e.g., 1 µg/mL).

-

Prepare calibration standards by spiking known volumes of the analyte working solutions into blank biological matrix (e.g., drug-free plasma).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation (Protein Precipitation)

-

Thaw the unknown biological samples, calibration standards, and QC samples.

-

To a 100 µL aliquot of each sample, add a fixed volume (e.g., 10 µL) of the IS working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column for volatile organic compounds (e.g., a 60-m x 0.32-mm i.d. fused silica column with a stationary phase like RTx-Volatiles).[18]

-

Injection Volume: 1 µL (splitless or with an appropriate split ratio).[18]

-

Injector Temperature: 200°C.[18]

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.[18]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Propylene Oxide (Analyte): m/z 43 and/or 58.

-

This compound (IS): m/z 64.[13]

-

-

Data Analysis

-

Integrate the peak areas for the analyte and the IS for each sample, calibrator, and QC.

-

Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each injection.

-

Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Workflow and Logic Visualization

The following diagram illustrates the logical workflow for a typical pharmacokinetic study utilizing a deuterated internal standard like this compound.

Sources

- 1. Propylene oxide - Wikipedia [en.wikipedia.org]

- 2. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Propylene oxide | 75-56-9 [chemicalbook.com]

- 5. Propylene Oxide | CH3CHCH2O | CID 6378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propylene oxide - Sciencemadness Wiki [sciencemadness.org]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. (±)-1,2-Propylene-d6 Oxide | LGC Standards [lgcstandards.com]

- 9. isotope.com [isotope.com]

- 10. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

- 11. A new route for the synthesis of propylene oxide from bio-glycerol derivated propylene glycol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Rapid and sensitive method for the determination of propylene oxide in cigarette mainstream smoke by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. osha.gov [osha.gov]

An In-Depth Technical Guide: Synthesis and Isotopic Purity of (+/-)-1,2-Propylene-d6 Oxide

Introduction

Deuterium-labeled compounds are indispensable tools in modern chemical and pharmaceutical research.[1] The substitution of hydrogen with its heavier, stable isotope, deuterium, creates a molecule that is chemically similar yet possesses a distinct mass and a stronger carbon-deuterium (C-D) bond. This "isotopic effect" is leveraged to elucidate metabolic pathways of drugs, clarify reaction mechanisms, and serve as highly accurate internal standards for quantitative mass spectrometry.[1][2]

(±)-1,2-Propylene-d6 oxide (CAS No: 202468-69-7), a fully deuterated version of propylene oxide, is a valuable synthetic intermediate and analytical standard.[3][4] Its utility spans from environmental analysis to the synthesis of complex deuterated molecules.[4][5] The reliability of research employing this compound is fundamentally dependent on two factors: a robust and efficient synthesis and a rigorous, accurate assessment of its isotopic purity.

This technical guide provides a comprehensive overview of a field-proven method for the synthesis of (±)-1,2-propylene-d6 oxide and details the critical analytical techniques required to validate its isotopic composition. The content is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to adapt and troubleshoot these methodologies.

Section 1: Synthesis of (+/-)-1,2-Propylene-d6 Oxide

Rationale for Synthetic Route Selection

The primary goal in synthesizing (±)-1,2-propylene-d6 oxide is to achieve the highest possible deuterium incorporation while maintaining a high chemical yield. Several general strategies exist for epoxide formation, including the base-induced cyclization of halohydrins and the direct oxidation of alkenes.[6][7]

For preparing a fully deuterated analog like propylene-d6 oxide, the most direct and efficient strategy is the epoxidation of the corresponding deuterated alkene, propylene-d6. This approach is superior because it:

-

Preserves Isotopic Integrity: Starting with propylene-d6 ensures that all six positions are already deuterated, minimizing the risk of incomplete labeling that could occur with methods involving H/D exchange reactions.[2]

-

High Efficiency: The epoxidation of alkenes using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a well-established, high-yielding, and generally clean reaction.[6]

-

Predictable Stoichiometry: The reaction proceeds with a clear 1:1 stoichiometry between the alkene and the peroxyacid, simplifying reaction monitoring and optimization.

This guide will focus on the epoxidation of propylene-d6 gas using m-CPBA.

Reaction Mechanism: Peroxyacid Epoxidation

The epoxidation of an alkene with a peroxyacid is a concerted, single-step reaction often referred to as the "Prilezhaev reaction." The mechanism, sometimes visualized as a "butterfly" transition state, involves the electrophilic oxygen of the peroxyacid being transferred to the nucleophilic double bond of the alkene. All bond-forming and bond-breaking events occur simultaneously, which helps to retain the stereochemistry of the starting material.

Experimental Workflow: Synthesis

The overall process for the synthesis and purification of (±)-1,2-propylene-d6 oxide is outlined below.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety Note: Propylene oxide is a volatile, flammable, and toxic substance classified as a probable human carcinogen.[8] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

Materials:

-

Propylene-d6 (C₃D₆) gas

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Three-neck round-bottom flask, condenser, gas inlet tube, magnetic stirrer, ice bath.

Procedure:

-

Setup: Assemble a three-neck flask equipped with a magnetic stir bar, a condenser (with a drying tube), and a gas dispersion tube that reaches below the solvent surface. The entire apparatus should be flame-dried and maintained under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Preparation: In the flask, dissolve m-CPBA (1.1 equivalents based on the desired scale) in anhydrous DCM.

-

Reaction Initiation: Cool the stirred m-CPBA solution to 0 °C using an ice bath. Slowly bubble a pre-weighed amount of propylene-d6 gas (1.0 equivalent) through the solution. The reaction is exothermic; maintain the temperature at or below 5 °C.

-

Reaction Progression: After the addition of propylene-d6 is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the consumption of m-CPBA by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously add a saturated aqueous solution of sodium sulfite to quench the excess peroxyacid. Stir vigorously for 30 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2-3 times, to remove meta-chlorobenzoic acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the bulk of the DCM solvent by simple distillation at atmospheric pressure. Do not distill to dryness.

-

Purification: The crude product is purified by careful fractional distillation (boiling point of propylene oxide is ~34 °C). Collect the fraction corresponding to pure (±)-1,2-propylene-d6 oxide.

-

Storage: Store the purified product in a tightly sealed container at refrigerated temperatures (2-8 °C), protected from light.[5]

Section 2: Isotopic Purity Assessment

The characterization of a deuterated compound is incomplete without a thorough analysis of its isotopic purity. This goes beyond simple chemical purity to quantify the distribution of different isotopic species (isotopologues).

The Concept of Isotopic Purity: Enrichment vs. Abundance

It is crucial to distinguish between two key terms when discussing isotopic purity.[9]

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position. For example, if a starting material is listed as having "99% D enrichment," it means that for any given labeled position, there is a 99% chance of finding a deuterium atom and a 1% chance of finding a hydrogen atom.

-

Species Abundance: This refers to the percentage of the entire population of molecules that has a specific, complete isotopic composition.

A starting material with high isotopic enrichment will not yield a final product where 100% of the molecules are the fully deuterated version.[9] Due to the statistical probability of having a hydrogen atom at any of the six positions, the final product will be a mixture of isotopologues (d6, d5, d4, etc.). Rigorous analysis is required to quantify this distribution.

Analytical Methodologies

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary and most powerful technique for determining the isotopic distribution of volatile compounds like propylene oxide.[8] The gas chromatograph separates the propylene-d6 oxide from any impurities, and the mass spectrometer then analyzes the mass-to-charge ratio (m/z) of the eluting compound.

Principle: Each isotopologue will have a different molecular weight. For propylene oxide (C₃H₆O, MW ≈ 58.08), the fully deuterated d6 version (C₃D₆O) has a molecular weight of approximately 64.12.[4][10] The mass spectrometer can distinguish between the d6 species (M), the d5 species (M-1), the d4 species (M-2), and so on. By measuring the relative intensity of these ions, the abundance of each species can be determined.

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the synthesized (±)-1,2-propylene-d6 oxide in a suitable volatile solvent (e.g., toluene or DCM).[8]

-

Instrumentation: Use a GC equipped with a capillary column suitable for separating volatile organic compounds, coupled to a mass spectrometer operating in Electron Ionization (EI) mode.

-

Analysis: Inject the sample. The MS should be set to scan a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 58 to 65).

-

Data Acquisition: Record the mass spectrum of the GC peak corresponding to propylene oxide. The relative abundances of the ions in the molecular ion cluster will be used for calculation.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides complementary information to MS.

-

¹H NMR: This is used to detect and quantify any residual, non-deuterated sites. In a highly pure sample of propylene-d6 oxide, the ¹H NMR spectrum should show minimal signals in the regions where protons would normally appear for propylene oxide (approx. 1.3, 2.4, 2.7, and 3.0 ppm).[11] The integration of any residual proton signals against a known internal standard can be used to calculate the overall percentage of proton presence.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming their incorporation into the molecule at the expected chemical shifts.

Data Analysis and Interpretation

The primary output from the GC-MS analysis is a mass spectrum showing the relative intensities of the different isotopologues. This data can be summarized and used to calculate the overall isotopic purity.

Table 1: Hypothetical GC-MS Data for a Synthesized Batch of this compound

| Isotopologue | Molecular Formula | Expected Mass (m/z) | Relative Abundance (%) |

| d6 | C₃D₆O | 64 | 94.1 |

| d5 | C₃HD₅O | 63 | 5.6 |

| d4 | C₃H₂D₄O | 62 | 0.3 |

| d3 | C₃H₃D₃O | 61 | < 0.1 |

| d0-d2 | - | 58-60 | Not Detected |

Calculation of Isotopic Purity: The isotopic purity, in terms of species abundance, is simply the relative abundance of the desired fully-deuterated (d6) isotopologue.

-

Isotopic Purity = Relative Abundance of d6 species = 94.1%

This result indicates that 94.1% of the molecules in the sample are the target C₃D₆O compound. This level of purity is typically considered high for a d6-labeled compound and is suitable for most applications.

Isotopic Purity Analysis Workflow

The logical flow for a comprehensive purity assessment is shown below.

Caption: Workflow for the isotopic and chemical purity analysis.

Conclusion

The synthesis of (±)-1,2-propylene-d6 oxide via the epoxidation of propylene-d6 is a robust and direct method for producing this valuable labeled compound. However, the synthesis itself is only half of the process. A rigorous analytical assessment, primarily using GC-MS, is non-negotiable to characterize the isotopic composition of the final product.[9] Understanding the precise distribution of isotopologues (d6, d5, etc.) is critical for the accurate interpretation of experimental data in fields ranging from drug metabolism to mechanistic chemistry. By combining a reliable synthetic protocol with a thorough, multi-technique analytical approach, researchers can ensure the quality and validity of their deuterated materials, leading to more precise and trustworthy scientific outcomes.

References

- Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022).

- Use of deuterium-labeled epoxides reveals a pronounced kinetic isotope... (n.d.).

- Epoxide opening by lithium aluminum deuteride. Implications for isotopic labeling and proof of the proposed mechanism. (1983). The Journal of Organic Chemistry.

- Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. (2025). NIH.

- X-ray and deuterium labeling studies on the abnormal ring cleavages of a 5 beta-epoxide precursor of formestane. (n.d.). PubMed.

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter

- 202468-69-7| Chemical Name : this compound. (n.d.).

- Deuterium Labeling Reaction. (2015).

- Improved Analysis of Propylene Oxide, Propylene Chlorohydrin and Propylene Bromohydrin. (2018). No source provided.

- This compound | C3H6O | CID 16212941. (n.d.). PubChem.

- This compound - Data Sheet. (n.d.).

- Rapid and Sensitive Method for the Determination of Propylene Oxide in Cigarette Mainstream Smoke by Gas Chromatography–Mass Spectrometry. (n.d.). No source provided.

- Synthesis of Epoxides. (2021). YouTube.

- 1,2-Propylene oxide (D₆, 98%). (n.d.).

- Propylene oxide(75-56-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- Propylene (oxide) synthesis. (2008). Sciencemadness Discussion Board.

- Direct gas-phase epoxidation of propylene to propylene oxide using air as oxidant on supported gold catalyst. (n.d.).

- Theoretical Studies on the Direct Propylene Epoxidation Using Gold-Based C

- Direct epoxidation of propylene to propylene oxide on various catalytic systems. (2014). No source provided.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. usbio.net [usbio.net]

- 5. isotope.com [isotope.com]

- 6. youtube.com [youtube.com]

- 7. Sciencemadness Discussion Board - Propylene (oxide) synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. academic.oup.com [academic.oup.com]

- 9. isotope.com [isotope.com]

- 10. This compound | C3H6O | CID 16212941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Propylene oxide(75-56-9) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Safety and Handling Guide for (+/-)-1,2-Propylene-d6 Oxide for Research Applications

This guide provides an in-depth analysis of the safety profile and handling requirements for (+/-)-1,2-Propylene-d6 Oxide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights grounded in established safety principles. The focus is on understanding the causality behind safety protocols to empower laboratory personnel to work with this compound safely and effectively.

Chemical and Physical Identity

This compound is the deuterated form of propylene oxide, where all six hydrogen atoms have been replaced with deuterium. While this isotopic labeling is crucial for specific research applications, such as metabolic studies or as an internal standard, it does not significantly alter the chemical reactivity or the associated hazards compared to its non-labeled analogue (CAS No. 75-56-9).[1][2] Therefore, safety protocols for propylene oxide are directly applicable.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [3][4][5] |

| Synonyms | (±)-1,2-Epoxypropane-d6, Methyloxirane-d6 | [1][6] |

| CAS Number | 202468-69-7 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₃D₆O | [6] |

| Molecular Weight | 64.12 g/mol | [1][2][4][5][6] |

| Physical State | Colorless, volatile liquid | [8][9] |

| Boiling Point | ~34-35 °C | [8][9] |

| Vapor Pressure | 445 mmHg (20 °C) | [9] |

Hazard Identification and Risk Assessment

The primary danger of this compound stems from its high reactivity as an epoxide, combined with its extreme flammability and significant health hazards. The signal word for this chemical is "Danger".[3][4][10]

GHS Hazard Classification

| Hazard Class | Hazard Code | Hazard Statement | Source(s) |

| Flammable Liquids | H224 | Extremely flammable liquid and vapour | [3][4][10][11] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][4][10] |

| Acute Toxicity, Dermal | H311 / H312 | Toxic / Harmful in contact with skin | [3][4][10] |

| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | [3][10][12] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][4][11] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][4][10] |

| Germ Cell Mutagenicity | H340 | May cause genetic defects | [3][10][11][12] |

| Carcinogenicity | H350 | May cause cancer | [3][10][11][12] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [3][10][12] |

Physical Hazards: Causality and Implications

The presence of the strained three-membered epoxide ring makes the molecule highly reactive. Its low boiling point and high vapor pressure mean that at room temperature, it readily forms a high concentration of vapor in the air.[9] This vapor is heavier than air and can accumulate in low-lying areas, traveling considerable distances to an ignition source and flashing back.[13][14] The substance is also capable of forming explosive peroxides, particularly if inhibitors are depleted, and may polymerize violently when exposed to heat or contaminants like acids, bases, or certain metal chlorides.[11][15]

-

Experimental Implication: All operations must be conducted far from ignition sources such as open flames, hot plates, and non-intrinsically safe electrical equipment.[3][10][16] Static electricity discharge is a significant risk; therefore, all containers and transfer lines must be properly grounded and bonded.[12][16]

Health Hazards: Mechanistic Insights

As a potent alkylating agent, propylene oxide can react with nucleophilic sites in biological macromolecules like DNA, RNA, and proteins. This mechanism is the basis for its mutagenic (ability to cause genetic defects) and carcinogenic (ability to cause cancer) properties.[9] The U.S. EPA has classified propylene oxide as a Group B2, probable human carcinogen.[17]

-

Acute Effects: Inhalation can cause severe respiratory tract irritation, potentially leading to pulmonary edema (fluid in the lungs).[14][17] Skin contact can cause irritation and necrosis, and due to its ability to be absorbed through the skin, can lead to systemic toxicity.[3][17] Ingestion and high-level inhalation can also depress the central nervous system, causing symptoms like headache, dizziness, and incoordination.[14][17]

-

Chronic Effects: Long-term or repeated exposure is associated with an increased risk of cancer and genetic damage.[3][14][17]

The Hierarchy of Controls: A Protocol for Safe Handling

A systematic approach to safety, the hierarchy of controls, prioritizes the most effective measures for risk reduction. This framework is essential when handling a substance as hazardous as this compound.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls

These are the primary line of defense, designed to physically isolate the researcher from the hazard.

-

Chemical Fume Hood: All handling of neat or concentrated this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.[8] This contains vapors and protects the user from inhalation exposure.

-

Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.

-

Safety Equipment: An operational safety shower and eyewash station must be immediately accessible.[15]

Administrative Controls

These are the work practices and procedures that reduce the risk.

-

Standard Operating Procedure (SOP): A detailed, location-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning work.[8]

-

Restricted Access: Designate areas where this compound is used and stored. Access should be restricted to trained and authorized personnel only.

-

Quantity Minimization: Purchase and use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill or accident.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

-

Eye and Face Protection: ANSI-approved chemical splash goggles are mandatory.[8] A face shield should be worn over the goggles when there is a significant risk of splashing.[11]

-

Hand Protection: Butyl rubber gloves are recommended for their resistance to propylene oxide.[8] Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contact.

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required.[8] Ensure clothing covers all exposed skin.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, a full-face respirator with appropriate multi-purpose combination cartridges should be used.[8] All respirator use must be part of a formal respiratory protection program.

Storage and Stability

Proper storage is critical to maintain the chemical's integrity and prevent hazardous reactions.

-

Temperature: Store refrigerated, typically between +2°C and +8°C.[2][3][5]

-

Container: Keep the container tightly closed and protected from moisture.[3][12][16]

-

Atmosphere: The headspace of the container should ideally be filled with an inert gas like nitrogen or argon to prevent the formation of explosive peroxides.

-

Segregation: Store in a designated flammable materials cabinet or refrigerator, away from incompatible materials such as acids, bases, oxidizing agents, and copper.[12][16]

-

Security: The storage location must be locked or otherwise secured to prevent access by unauthorized personnel.[12]

Emergency Response Protocols

Immediate and correct response to an emergency is vital. All personnel must be trained on these procedures.

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. isotope.com [isotope.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. This compound | C3H6O | CID 16212941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Propylene Oxide (D6,98%) | LGC Standards [lgcstandards.com]

- 6. usbio.net [usbio.net]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. Propylene oxide - Wikipedia [en.wikipedia.org]

- 10. balchem.com [balchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. my.airliquide.com [my.airliquide.com]

- 13. airgas.com [airgas.com]

- 14. nj.gov [nj.gov]

- 15. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

- 16. fishersci.com [fishersci.com]

- 17. epa.gov [epa.gov]

Deuterated Propylene Oxide: A Precision Tool for Elucidating Metabolic Fates

An In-Depth Technical Guide

Abstract

Stable isotope labeling is a cornerstone of modern metabolic research, enabling the precise tracking and quantification of molecules within complex biological systems.[1] Among the available isotopes, deuterium (²H) offers unique advantages, including low natural abundance and the ability to induce a kinetic isotope effect (KIE), which can be exploited to probe reaction mechanisms.[2][3][4] This guide provides a comprehensive technical overview of the applications of deuterated propylene oxide (d-PO) in metabolic studies. Propylene oxide (PO), an important industrial chemical and a metabolite of propylene, undergoes extensive biotransformation primarily through cytochrome P450 (CYP)-mediated oxidation, epoxide hydrolase (EH)-catalyzed hydrolysis, and glutathione (GSH) conjugation.[5][6] By strategically replacing hydrogen atoms with deuterium, d-PO becomes a powerful probe for dissecting these pathways, quantifying enzyme kinetics, elucidating mechanisms of toxicity, and serving as a superior internal standard in pharmacokinetic and toxicokinetic (PK/TK) studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage deuterated propylene oxide as a tool to gain deeper insights into xenobiotic metabolism.

The Scientific Rationale: Why Use Deuterated Propylene Oxide?

The utility of deuterated compounds in metabolic studies stems from two fundamental principles: their function as a mass-distinguishable tracer and the kinetic isotope effect (KIE).

-

Stable Isotope Tracer: Deuterium's low natural abundance (approximately 0.015%) ensures that an administered deuterated compound and its metabolites can be detected with a very high signal-to-noise ratio against a minimal natural background.[4] In mass spectrometry (MS), replacing a hydrogen atom (mass ≈ 1 Da) with a deuterium atom (mass ≈ 2 Da) induces a predictable mass shift. This allows for the unambiguous differentiation of the exogenous tracer from its endogenous, unlabeled counterparts, making it an ideal tool for "pulse-chase" type experiments and for use as an internal standard in quantitative bioanalysis.[3][7]

-

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[3] Consequently, reactions that involve the cleavage of a C-D bond as the rate-limiting step will proceed more slowly than the same reaction involving a C-H bond. This phenomenon, known as the deuterium KIE, is a powerful mechanistic tool. By strategically placing deuterium at a site of metabolism, researchers can slow down a specific metabolic pathway, which can help identify rate-limiting steps, quantify the contribution of different pathways, and potentially divert metabolism towards alternative routes ("metabolic switching"), thereby revealing secondary metabolic pathways.[3]

Propylene oxide is a reactive epoxide that is metabolized by multiple competing enzymatic pathways, making it an excellent candidate for studies using deuterated analogues. Its metabolism is directly linked to its toxicity and carcinogenicity, as it can alkylate macromolecules like DNA.[8][9][10] Understanding the balance of its bioactivation and detoxification pathways is therefore of critical importance.

Primary Metabolic Pathways of Propylene Oxide

To appreciate the applications of d-PO, one must first understand the metabolic fate of the parent compound. Propylene oxide is primarily metabolized via two major routes: hydrolysis and glutathione conjugation.[5] Cytochrome P450 enzymes also play a role in its biotransformation.[11]

-

Epoxide Hydrolase (EH)-Mediated Hydrolysis: Microsomal and cytosolic epoxide hydrolases catalyze the hydration of the epoxide ring to form propane-1,2-diol.[5][6] This is generally considered a detoxification pathway.

-

Glutathione S-Transferase (GST)-Mediated Conjugation: GSTs, a family of Phase II enzymes, catalyze the nucleophilic attack of the tripeptide glutathione (GSH) on the epoxide ring.[6][12][13] This reaction opens the epoxide and forms a water-soluble conjugate that can be readily excreted.[14][15] This is the primary detoxification pathway for epoxides.

-

Cytochrome P450 (CYP) Interaction: While PO is a product of CYP-mediated propylene oxidation, it can also interact with CYP enzymes.[11][16] Further oxidation can occur, and understanding these interactions is crucial for a complete metabolic picture.

The balance between these pathways determines the intracellular concentration of the reactive epoxide and, consequently, its potential for toxicity.

Figure 1: The primary metabolic pathways of propylene oxide.

Core Applications of Deuterated Propylene Oxide

Application 1: Probing Enzyme Kinetics and Pathway Contribution

By synthesizing d-PO with deuterium atoms at specific positions, researchers can investigate the KIE on different metabolic pathways.

-

Scenario: Consider a study comparing the metabolism of unlabeled PO, methyl-deuterated PO (d₃-PO), and ring-deuterated PO (d₂-PO) in liver microsomes.

-

Rationale: Cleavage of a C-H bond on the methyl group or the ring carbons may be involved in different enzymatic reactions. If GST-mediated conjugation is slowed significantly with ring-deuterated PO but not methyl-deuterated PO, it suggests that the C-H bond on the epoxide ring is involved in the rate-limiting step of that enzymatic reaction. Conversely, if EH-mediated hydrolysis is unaffected by deuteration at either position, it implies C-H bond cleavage is not rate-limiting for that transformation.

-

Outcome: This approach allows for a quantitative assessment of each pathway's contribution to the overall clearance of PO and provides mechanistic insights into the enzyme's catalytic cycle.

Application 2: Elucidating Mechanisms of Reactive Metabolite Formation

Deuterated analogues can be used to trace the formation of specific toxic metabolites, such as DNA adducts.

-

Scenario: An in vitro study incubating d-PO with calf thymus DNA.[9]

-

Rationale: After incubation, the DNA is isolated, hydrolyzed to individual nucleosides, and analyzed by high-resolution LC-MS/MS. The presence of deuterated adducts (e.g., N⁷-(2-hydroxypropyl-dₓ)guanine) provides direct, unambiguous evidence that the propylene oxide molecule was the source of the alkylation.

-

Outcome: This helps confirm the chemical structure of the adducts and can be used to quantify the rate of adduct formation without interference from potential background contaminants, leading to more accurate risk assessments.[8][10]

Application 3: Gold-Standard Internal Standards for PK/TK Studies

Perhaps the most widespread application of d-PO is as an internal standard (IS) for the quantification of unlabeled PO and its metabolites in biological matrices (e.g., blood, urine, tissue).[7]

-

Rationale: An ideal internal standard should behave identically to the analyte during sample extraction, chromatography, and ionization, but be distinguishable by the detector. A stable isotope-labeled (SIL) analogue is the perfect candidate. Deuterated PO co-elutes with unlabeled PO during liquid chromatography (LC) but has a different mass-to-charge ratio (m/z) in the mass spectrometer (MS).

-

Trustworthiness: By adding a known amount of d-PO to a sample at the beginning of the workflow, any sample loss during extraction or variability in instrument response affects both the analyte and the IS equally. The ratio of the analyte signal to the IS signal remains constant, allowing for highly accurate and precise quantification. This corrects for matrix effects and ensures the reliability of PK/TK data.[8][17]

Figure 2: Workflow for using d-PO as an internal standard in bioanalysis.

Experimental Protocols & Data Presentation

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This protocol assesses the rate of disappearance of deuterated and unlabeled PO when incubated with liver microsomes, a key in vitro model for studying Phase I and some Phase II metabolism.[18][19]

Objective: To determine the intrinsic clearance (Clᵢₙₜ) of PO and d-PO and to investigate the kinetic isotope effect.

Methodology:

-

Prepare Incubation Mixture: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer (pH 7.4), liver microsomes (e.g., rat, human; final concentration 0.5 mg/mL), and an NADPH-regenerating system.

-

Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add PO or d-PO (final concentration, e.g., 1 µM) to the mixture to start the reaction. Vortex gently.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

-

Quench Reaction: Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing a deuterated internal standard if the analyte is unlabeled PO) to stop the enzymatic reaction and precipitate proteins.

-

Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining parent compound (PO or d-PO).

-

Controls:

-

No NADPH: Run a parallel incubation without the NADPH-regenerating system to assess non-CYP-mediated degradation.

-

Heat-Inactivated Microsomes: Run a parallel incubation with microsomes that have been boiled to ensure degradation is enzyme-mediated.

-

Data Presentation:

The percentage of the compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the half-life (t₁/₂) and intrinsic clearance.

| Time (min) | % PO Remaining (Mean ± SD) | % d₃-PO Remaining (Mean ± SD) |

| 0 | 100 ± 2.1 | 100 ± 1.8 |

| 5 | 85 ± 3.5 | 94 ± 2.9 |

| 15 | 62 ± 4.1 | 81 ± 3.3 |

| 30 | 39 ± 3.8 | 65 ± 4.0 |

| 60 | 15 ± 2.5 | 42 ± 3.7 |

Table 1: Example data from a microsomal stability assay comparing unlabeled propylene oxide (PO) with a methyl-deuterated analogue (d₃-PO). The slower degradation of d₃-PO suggests a significant kinetic isotope effect on its primary metabolic pathway.

Conclusion and Future Outlook

Deuterated propylene oxide is a versatile and powerful tool for modern metabolic research. Its applications range from fundamental mechanistic studies of enzyme kinetics and toxicity to its indispensable role as an internal standard for robust bioanalysis in drug development and toxicology.[7] The ability to strategically place deuterium atoms allows researchers to ask highly specific questions about metabolic pathways, the answers to which would be difficult to obtain otherwise. As analytical instrumentation continues to improve in sensitivity and resolution, the utility of deuterated tracers like d-PO will only expand, enabling a more granular understanding of the complex interactions between xenobiotics and biological systems.

References

-

de Graaf, R. A., De Feyter, H. M., Brown, P. B., Nixon, T. W., Rothman, D. L., & Behar, K. L. (2019). Deuterium Metabolic Imaging – Back to the Future. Journal of Magnetic Resonance Imaging, 50(5), 1369–1383. [Link]

-

Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(12), 3022-3056. [Link]

-

Maples, K. R., & Dahl, A. R. (1991). Blood levels of propylene oxide during propylene inhalation and effect on hepatic and nasal cytochrome P-450 concentrations. Drug Metabolism and Disposition, 19(4), 835–837. [Link]

-

ResolveMass Laboratories Inc. (2024). Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). ResolveMass Laboratories Inc.[Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1994). Propylene Oxide. In Some Industrial Chemicals. International Agency for Research on Cancer. [Link]

-

Thier, R., Balkenhol, H., Lewalter, J., Selinski, S., Dommermuth, A., & Bolt, H. M. (2001). Kinetics of propylene oxide metabolism in microsomes and cytosol of different organs from mouse, rat, and humans. Toxicology Letters, 122(3), 245–256. [Link]

-

Warneke, C., O'Doherty, S., de Gouw, J. A., & Ryerson, T. B. (2011). Global and regional measurements of propylene from the CARIBIC aircraft and the new NOAA-ESRL MBL-GCMS system. Atmospheric Chemistry and Physics, 11(16), 8339–8349. [Link]

-

Fjellstedt, T. A., Allen, R. H., Duncan, B. K., & Jakoby, W. B. (1973). Enzymatic conjugation of epoxides with glutathione. Journal of Biological Chemistry, 248(10), 3702–3707. [Link]

-

medRxiv. (2024). Biological Factors Influencing Individual Responses to Propylene Oxide. medRxiv. [Link]

-

Stenberg, G., & Mannervik, B. (1998). Differential Substrate Behaviours of Ethylene Oxide and Propylene Oxide Towards Human Glutathione Transferase Theta hGSTT1-1. Chemico-Biological Interactions, 113(3), 235–248. [Link]

-

Lee, H., & Kim, T. (2023). Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review. Analytica Chimica Acta, 1242, 340722. [Link]

-

Sarangapani, R., Teeguarden, J. G., Cruzan, G., Krayer, J. W., & Poet, T. S. (2003). A physiological toxicokinetic model for inhaled propylene oxide in rat and human with special emphasis on the nose. Toxicological Sciences, 76(1), 9–23. [Link]

-

Filser, J. G., Hutzler, C., Meischner, V., Veereshwarayya, V., & Csanády, G. A. (2008). Concentrations of the propylene metabolite propylene oxide in blood of propylene-exposed rats and humans--a basis for risk assessment. Toxicological Sciences, 102(2), 247–257. [Link]

-

Kuper, C. F., Reuzel, P. G., Feron, V. J., & Verschuuren, H. (1988). Chronic inhalation toxicity and carcinogenicity study of propylene oxide in Wistar rats. Food and Chemical Toxicology, 26(2), 159–167. [Link]

-

Thier, R., Balkenhol, H., Lewalter, J., Selinski, S., Dommermuth, A., & Bolt, H. M. (2001). Kinetics of propylene oxide metabolism in microsomes and cytosol of different organs from mouse, rat, and humans. Toxicology Letters, 122(3), 245-256. [Link]

-

Bootman, J., Lodge, D. C., & Whalley, H. E. (1979). Mutagenic activity of propylene oxide in bacterial and mammalian systems. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 67(2), 101–112. [Link]

-

Kim, T. (2023). Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review. Analytica Chimica Acta, 1242, 340722. [Link]

-

Hard, G. C. (1989). The pathobiology of propylene oxide-induced tumors in the rat forestomach. Toxicologic Pathology, 17(2), 230–241. [Link]

-

JMPR. (2011). 5.30 propylene oxide (250) toxicology. Joint Meeting on Pesticide Residues. [Link]

-

University of Washington. (n.d.). Glutathione Conjugation. University of Washington. [Link]

-

De Feyter, H. M., Behar, K. L., Rao, J. U., Madden-Hennessey, K., Ip, C. K. M., & de Graaf, R. A. (2018). Deuterium metabolic imaging (DMI) for robust mapping of metabolic fluxes in the brain. Science Advances, 4(9), eaat7314. [Link]

-

Sundqvist, M., Liu, Y., Zhang, J., & Morgenstern, R. (2007). Glutathione conjugation and DNA adduct formation of dibenzo[a,l]pyrene and benzo[a]pyrene diol epoxides in V79 cells stably expressing different human glutathione transferases. Chemical Research in Toxicology, 20(2), 347–355. [Link]

-

LoPachin, R. M., & DeCaprio, A. P. (2020). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. Molecules, 25(23), 5644. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Propylene oxide. EPA. [Link]

-

Reactome. (n.d.). Glutathione conjugation. Reactome Pathway Database. [Link]

-

Wilkinson, D. J., & Brook, M. S. (2017). Recent Developments in Deuterium Oxide Tracer Approaches to Measure Rates of Substrate Turnover: Implications for Protein, Lipid, and Nucleic Acid Research. Current Opinion in Clinical Nutrition and Metabolic Care, 20(5), 375–381. [Link]

-

Zhang, M., Zhao, Y., & Zhou, J. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Drug Metabolism, 23(1), 35–48. [Link]

-

Cao, P., Han, Y., Cao, T., et al. (2023). Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O. Chemical Science, 14(1), 123-129. [Link]

-

DeMaster, E. G., Dahlseid, T., & Shirota, F. N. (1995). The effect of propylene glycol on the P450-dependent metabolism of acetaminophen and other chemicals in subcellular fractions of mouse liver. Research Communications in Molecular Pathology and Pharmacology, 88(2), 175–184. [Link]

-

Schütze, F. W., Anton, A., Lunkenbein, T., & Trunschke, A. (2022). Green synthesis of propylene oxide directly from propane. ChemRxiv. [Link]

-

Critchley, J. A., Clark, B., & Prescott, L. F. (1995). Cytochrome P4502E1 inhibition by propylene glycol prevents acetaminophen (paracetamol) hepatotoxicity in mice without cytochrome P4501A2 inhibition. Journal of Pharmacy and Pharmacology, 47(5), 424–427. [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

-

Solomon, J. J., & Segal, A. (1989). Reactions of propylene oxide with 2'-deoxynucleosides and in vitro with calf thymus DNA. Chemical Research in Toxicology, 2(2), 127–132. [Link]

-

Interscan Corporation. (2024). Propylene Oxide (C3H6O): Health Risks and Safety Guidelines. Interscan Corporation. [Link]

-

Jiménez-Vélez, B. (2012). Cytochrome P450's Toxicity and Detoxification. SlideShare. [Link]

-

OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [Link]

-

Klose, V., Schwab, M., & Fischer, F. (2022). In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes. International Journal of Molecular Sciences, 23(19), 11624. [Link]

Sources

- 1. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. How deuterated tracers allow us imaging metabolism in vivo [sigmaaldrich.com]

- 5. Propylene Oxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Kinetics of propylene oxide metabolism in microsomes and cytosol of different organs from mouse, rat, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Concentrations of the propylene metabolite propylene oxide in blood of propylene-exposed rats and humans--a basis for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactions of propylene oxide with 2'-deoxynucleosides and in vitro with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Propylene Oxide (C3H6O): Health Risks and Safety Guidelines [gasdetection.com]

- 11. Blood levels of propylene oxide during propylene inhalation and effect on hepatic and nasal cytochrome P-450 concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential substrate behaviours of ethylene oxide and propylene oxide towards human glutathione transferase theta hGSTT1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. courses.washington.edu [courses.washington.edu]

- 14. mdpi.com [mdpi.com]

- 15. Reactome | Glutathione conjugation [reactome.org]

- 16. openanesthesia.org [openanesthesia.org]

- 17. A physiological toxicokinetic model for inhaled propylene oxide in rat and human with special emphasis on the nose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. In Vitro Metabolism and p53 Activation of Genotoxic Chemicals: Abiotic CYP Enzyme vs Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (+/-)-1,2-Propylene-d6 Oxide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (+/-)-1,2-Propylene-d6 Oxide, a deuterated analog of propylene oxide, in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties that govern its solubility, presents available solubility data for its non-deuterated counterpart as a robust proxy, and offers a detailed, field-proven protocol for experimentally determining solubility. The guide emphasizes the scientific rationale behind experimental design and data interpretation, ensuring a trustworthy and authoritative resource for laboratory applications.

Introduction: The Significance of Deuterated Compounds in Research

In the landscape of pharmaceutical research and development, deuterated compounds are of significant interest.[1] The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can profoundly influence a molecule's metabolic fate. This "deuterium switch" can lead to stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds, a phenomenon known as the kinetic isotope effect.[2] This effect can slow down enzymatic metabolism, potentially improving a drug's pharmacokinetic profile, reducing dosing frequency, and enhancing its safety and efficacy.[1][2]

This compound (CAS 202468-69-7) is a valuable building block and synthetic intermediate in this field.[3][4] Its applications span from mechanistic studies of drug action to its use as an internal standard in quantitative bioanalysis.[1][5] A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and analytical testing. This guide provides the foundational knowledge required to handle and deploy this compound with precision.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its physical and chemical properties. While specific experimental data for the deuterated form is not extensively published, the properties of its non-deuterated analog, propylene oxide (CAS 75-56-9), provide an excellent and reliable baseline.

Isotopic Effects on Physicochemical Properties: The primary difference between this compound and standard propylene oxide is the increased molecular weight due to the six deuterium atoms. Deuteration can lead to subtle changes in molecular volume, polarizability, and intermolecular forces, such as van der Waals interactions and hydrogen bonding. However, for a small, nonpolar-to-polar molecule like propylene oxide, these isotopic effects are not expected to drastically alter its fundamental solubility behavior in organic solvents. The general rule of "like dissolves like" remains the guiding principle. Therefore, where this compound is expected to be miscible, its deuterated nature is unlikely to render it immiscible.

Key Properties of Propylene Oxide (Non-Deuterated Analog):

| Property | Value | Source |

| Molecular Formula | C₃H₆O | [6] |

| Molecular Weight | 58.08 g/mol | [6] |

| Appearance | Colorless volatile liquid | [6] |

| Boiling Point | 34.2 °C | [7] |

| Melting Point | -112.1 °C | [6] |

| Density | 0.8304 g/cm³ at 20 °C | [6] |

| Polarity | Polar molecule due to the epoxide group | [5] |

| Vapor Pressure | 538 mm Hg at 25 °C | [7] |

The presence of the polar epoxide ring in a small hydrocarbon framework gives propylene oxide a unique solubility profile, allowing it to interact favorably with a wide range of organic solvents.

Solubility Profile in Organic Solvents

Based on extensive data for non-deuterated propylene oxide, this compound is expected to be highly soluble or miscible in most common organic solvents. This high degree of solubility is attributed to its ability to engage in dipole-dipole interactions and its overall molecular structure that is compatible with many organic media.

Table of Expected Solubility:

| Solvent Class | Specific Solvents | Expected Solubility | Source |

| Alcohols | Methanol, Ethanol | Miscible | [6] |

| Ketones | Acetone | Miscible | [6] |

| Aromatic Hydrocarbons | Benzene, Toluene | Highly Soluble/Miscible | [5] |

| Chlorinated Solvents | Carbon Tetrachloride, Dichloromethane | Highly Soluble/Miscible | [5][6] |

| Ethers | Diethyl Ether | Miscible | [6] |

Note: This data is for the non-deuterated analog, propylene oxide, and serves as a strong proxy for this compound.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, direct experimental determination is recommended. The following protocol is a robust method for quantitatively determining the solubility of the volatile this compound in a specific organic solvent.

Principle: This method is based on the gravimetric analysis of a saturated solution. An excess of the solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. After equilibration, an aliquot of the saturated supernatant is carefully separated and its mass is determined. The solvent is then evaporated under controlled conditions, and the mass of the remaining solute is measured.

Materials and Equipment:

-

This compound (solute)

-

High-purity organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Gas-tight syringes

-

Sealed vials (e.g., screw-cap vials with PTFE-lined septa)

-

Centrifuge (optional, for enhancing separation)

-

Controlled evaporation system (e.g., gentle stream of nitrogen gas in a fume hood)

Step-by-Step Methodology:

-

Preparation of the System:

-

Accurately weigh a clean, dry vial with its cap. Record this mass (M_vial).

-

Add a precise volume (e.g., 2.00 mL) of the chosen organic solvent to the vial using a calibrated pipette or syringe.

-

Reweigh the vial containing the solvent. Record this mass (M_vial+solvent). The mass of the solvent is (M_vial+solvent - M_vial).

-

-

Creating a Saturated Solution:

-

In a separate, sealed vial, add a known volume of the solvent (e.g., 5 mL).

-

Gradually add this compound to the solvent in small increments, sealing and shaking the vial after each addition. Continue adding the solute until a small, visible excess of an undissolved phase persists, ensuring saturation.

-

Causality: Adding an excess of the solute is critical to ensure that the solution reaches its thermodynamic solubility limit at the given temperature.

-

-

Equilibration:

-

Place the sealed vial containing the mixture into a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous, gentle agitation. This ensures that the dissolution process reaches a state of dynamic equilibrium.

-

Causality: Temperature control is paramount as solubility is highly temperature-dependent. A prolonged equilibration time with agitation ensures a homogenous saturated solution.

-

-

Separation of Phases:

-

After equilibration, cease agitation and allow the undissolved solute to settle. If necessary, the vial can be centrifuged at a low speed to facilitate a clear separation of the saturated supernatant from the excess solute.

-

-

Sampling of the Saturated Solution:

-

Using a gas-tight syringe, carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant, being careful not to disturb the undissolved layer.

-

Immediately transfer this aliquot to the pre-weighed vial from Step 1.

-

Seal the vial and reweigh it. Record this mass (M_vial+solvent+aliquot). The mass of the aliquot is (M_vial+solvent+aliquot - M_vial+solvent).

-

-

Solute Quantification (Gravimetric):

-

In a well-ventilated fume hood, carefully remove the cap of the vial containing the aliquot.

-

Evaporate the solvent using a gentle stream of inert gas (e.g., nitrogen) at ambient temperature. Avoid heating, as this compound is volatile.

-

Causality: A gentle evaporation process is crucial to prevent the loss of the relatively volatile solute along with the solvent.

-

Once the solvent has completely evaporated, reweigh the vial containing the non-volatile residue (the solute). Record this mass (M_vial+solute).

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute: M_solute = M_vial+solute - M_vial.

-

Calculate the mass of the solvent in the aliquot: M_solvent_aliquot = M_aliquot - M_solute.

-

Express the solubility in desired units, for example, as grams of solute per 100 grams of solvent:

-

Solubility ( g/100 g) = (M_solute / M_solvent_aliquot) * 100

-

-

Self-Validating System: To ensure the trustworthiness of the results, the experiment should be performed in triplicate. The standard deviation of the results will provide a measure of the precision of the determination. Additionally, a control experiment with a compound of known solubility can be run in parallel to validate the methodology.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Experimental workflow for determining the solubility of a volatile compound.

Practical Implications and Conclusion

A thorough understanding of the solubility of this compound is critical for its practical application. For synthetic chemists, choosing an appropriate solvent in which reactants are soluble is fundamental to achieving desired reaction kinetics and yields. For formulation scientists, solubility data is essential for developing stable and effective drug delivery systems. In analytical chemistry, the choice of solvent impacts sample preparation, extraction efficiency, and chromatographic performance.

This guide establishes that this compound can be expected to be highly soluble in a wide array of common organic solvents, a characteristic inherited from its non-deuterated counterpart. While this provides a strong predictive framework, for applications demanding high precision, the detailed experimental protocol provided herein offers a reliable method for quantitative solubility determination. By combining established physicochemical principles with a robust experimental design, researchers can confidently incorporate this valuable deuterated compound into their workflows.

References

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

-

Solubility of Things. (n.d.). Propylene oxide. [Link]

-

National Center for Biotechnology Information. (n.d.). Propylene Oxide - Some Industrial Chemicals. [Link]

-

Harbeson, S. L., & Tung, R. D. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

-

Sciencemadness Wiki. (2020). Propylene oxide. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

European Industrial Gases Association. (2013). Propylene Oxide. [Link]

-

Pharmaffiliates. (n.d.). This compound. [Link]

-

National Toxicology Program. (2021). 15th Report on Carcinogens: Propylene Oxide. [Link]

-

California Air Resources Board. (1997). Propylene Oxide As A Federal Hazardous Air Pollutant Identified as a Toxic Air Contaminant. [Link]

Sources

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Propylene oxide - Sciencemadness Wiki [sciencemadness.org]

- 7. Table 1, Properties of Propylene Oxide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of (+/-)-1,2-Propylene-d6 Oxide via NMR Spectroscopy

This guide provides a comprehensive framework for the structural elucidation of racemic 1,2-propylene-d6 oxide, a critical deuterated analog in synthetic chemistry and drug development. The strategic incorporation of deuterium simplifies complex proton spectra, facilitating unambiguous assignment and structural confirmation. This document will detail the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

The Strategic Importance of Deuteration in NMR Spectroscopy

In ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, the substitution of hydrogen (¹H) with its isotope deuterium (²H or D) is a powerful technique for structural elucidation. Deuterated compounds are invaluable for several key reasons:

-

Simplification of Spectra: Deuterium resonates at a significantly different frequency from protons, rendering it "invisible" in a standard ¹H NMR spectrum.[1][2] This selective silencing of signals drastically simplifies complex spectra, allowing for clearer analysis of the remaining proton signals.

-

Signal Assignment: By comparing the spectra of a deuterated analog with its non-deuterated counterpart, specific proton resonances can be definitively assigned. The disappearance of a signal in the ¹H spectrum upon deuteration confirms the position of the deuterium atom.[3]

-

Probing Reaction Mechanisms: Deuterium labeling is a cornerstone of mechanistic studies, enabling chemists to trace the fate of specific hydrogen atoms throughout a chemical transformation.

For (+/-)-1,2-Propylene-d6 Oxide, deuteration of the methyl (CD₃) and methylene (CD₂) groups leaves only the methine proton (CH) visible in the ¹H NMR spectrum, providing a direct and uncluttered view of its chemical environment.

Synthesis of this compound

The synthesis of deuterated epoxides can be achieved through various established methods. A common approach involves the epoxidation of a deuterated alkene precursor.[4] For instance, propylene-d6 can be synthesized and subsequently oxidized to yield the target epoxide. The synthesis of cis- and trans-propylene oxide-1-d has been documented, starting from the corresponding propenyl halides.[5] Flow synthesis methods using D₂O for H-D exchange reactions are also emerging as efficient alternatives for producing deuterated compounds.[6]

Illustrative Synthetic Workflow:

Caption: Synthetic route to this compound.

A Multi-faceted NMR Approach to Structural Elucidation

A combination of one- and two-dimensional NMR experiments is essential for the complete and unambiguous structural elucidation of this compound.

3.1. Sample Preparation Protocol

-

Solvent Selection: A high-purity deuterated solvent is crucial to avoid interference from residual proton signals.[7] Chloroform-d (CDCl₃) is a common choice for epoxides due to its excellent solubilizing properties and well-characterized residual peak at ~7.26 ppm.[8]

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Sample Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

3.2. One-Dimensional NMR Spectroscopy

3.2.1. ¹H NMR Spectroscopy: Pinpointing the Methine Proton

-

Principle: ¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons in a molecule.

-

Expected Spectrum: For 1,2-propylene-d6 oxide, the ¹H NMR spectrum will be significantly simplified. Instead of the complex multiplets observed for non-deuterated propylene oxide, a single, clean signal corresponding to the lone methine proton (CH) is expected.[9][10] The characteristic chemical shift for epoxide protons is in the range of 2.5-3.5 ppm.[10] Specifically for 1,2-epoxypropane, the methine proton appears around 2.9-3.0 ppm.[8][9]

-

Causality: The electron-withdrawing effect of the oxygen atom in the epoxide ring deshields the adjacent protons, causing them to resonate downfield compared to alkanes.

3.2.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

-

Principle: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, revealing the carbon framework.

-

Expected Spectrum: The ¹³C NMR spectrum of 1,2-propylene-d6 oxide is expected to show three distinct signals corresponding to the methyl (CD₃), methylene (CD₂), and methine (CH) carbons. The carbons in epoxides typically resonate in the 40-60 ppm range.[10][11] For 1,2-propylene oxide, the methine and methylene carbons appear at approximately 48.17 ppm and 47.94 ppm respectively, while the methyl carbon is found around 18.08 ppm.[8][12]

-

Causality: The coupling between carbon and deuterium (C-D) can lead to splitting of the carbon signals into multiplets and a decrease in signal intensity due to the nuclear Overhauser effect (NOE). Broadband proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C coupling.

3.2.3. DEPT (Distortionless Enhancement by Polarization Transfer): Differentiating Carbon Types

-

Principle: DEPT is a powerful technique used to distinguish between CH, CH₂, and CH₃ groups.[13]

-

Experimental Variants:

-

DEPT-90: Only CH signals are observed.

-

DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.[13]

-

-

Expected Results for 1,2-Propylene-d6 Oxide:

-

DEPT-90: A single positive peak for the methine (CH) carbon.

-

DEPT-135: A single positive peak for the methine (CH) carbon. The deuterated methyl (CD₃) and methylene (CD₂) carbons will be absent.

-

-

Causality: This experiment provides an unambiguous confirmation of the carbon types, validating the assignments made from the standard ¹³C NMR spectrum.

3.3. Two-Dimensional NMR Spectroscopy

3.3.1. COSY (Correlation Spectroscopy): Through-Bond Proton Connectivity

-

Principle: COSY reveals scalar (through-bond) couplings between protons, typically over two to three bonds.[14]

-

Expected Spectrum: In the case of 1,2-propylene-d6 oxide, the COSY spectrum will be very simple. Since there is only one type of proton (the methine proton), no cross-peaks will be observed. This is a self-validating result, confirming the extensive deuteration of the molecule. For non-deuterated propylene oxide, cross-peaks would be seen between the methine proton and the two diastereotopic methylene protons.[10]

3.3.2. HSQC (Heteronuclear Single Quantum Coherence): Direct C-H Correlation

-

Principle: HSQC correlates the chemical shifts of protons directly attached to carbon atoms.

-